(E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Description

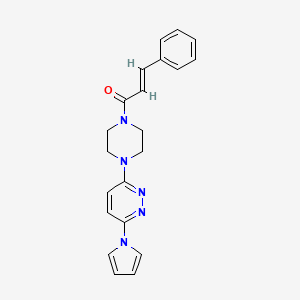

The compound (E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one features a structurally complex scaffold combining an α,β-unsaturated ketone (enone), a piperazine linker, and a pyridazine-pyrrole heterocyclic system. The enone moiety is critical for biological activity, as it can engage in Michael addition reactions with cellular nucleophiles, a mechanism often linked to anticancer and antimicrobial effects . The pyridazine ring, substituted with a pyrrole group, may enhance π-π stacking interactions with biological targets, while the piperazine linker improves solubility and pharmacokinetic properties .

Properties

IUPAC Name |

(E)-3-phenyl-1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O/c27-21(11-8-18-6-2-1-3-7-18)26-16-14-25(15-17-26)20-10-9-19(22-23-20)24-12-4-5-13-24/h1-13H,14-17H2/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKDQGOIWMAJEK-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and activity against various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyridazinyl Intermediate : This is achieved through the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.

- Introduction of the Pyrrole Moiety : A pyrrole derivative is reacted with the pyridazinyl intermediate via nucleophilic substitution.

- Formation of the Piperazine Ring : This involves reacting ethylenediamine with dihalides or through cyclization reactions.

The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes and receptors, potentially modulating their activity. The presence of both the pyridazinyl and piperazine rings allows for diverse interactions with biological systems, influencing signaling pathways and cellular processes.

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant antioxidant and anti-inflammatory activities. For instance, a related compound was screened for its ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes. The results showed improved biological activities compared to its pyrrole precursor, suggesting that structural modifications enhance efficacy .

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to this compound. For example, a case study demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating potent antiproliferative activity . The structure–activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring significantly impact anticancer efficacy.

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound A | Antioxidant | 25 | |

| Compound B | Anti-inflammatory | 15 | |

| Compound C | Anticancer | 10 |

Case Study 1: Antioxidant Activity

A recent study assessed the antioxidant potential of a derivative similar to this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting its potential as a therapeutic agent in oxidative stress-related diseases .

Case Study 2: Anticancer Efficacy

In another investigation, derivatives were tested against various cancer cell lines, including colon and breast cancer cells. The results demonstrated that modifications to the piperazine ring enhanced cytotoxicity, with some compounds showing IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The following compounds share core structural features (enone, piperazine, or heterocyclic systems) but differ in substituents, influencing their physicochemical and pharmacological profiles:

Physicochemical Properties

- Lipophilicity (logP): The target compound’s pyrrol-pyridazinyl group likely reduces logP compared to analogues with methoxy or benzodioxole substituents (e.g., ), impacting membrane permeability.

- Solubility: Piperazine derivatives generally exhibit improved aqueous solubility due to the basic nitrogen atoms, but bulky substituents (e.g., bis-methoxyphenyl in ) may hinder this.

- Conformational Flexibility: The chair conformation of the piperazine ring (observed in ) ensures planar alignment of the enone and heterocyclic systems, optimizing target binding.

Pharmacological Profiles

- Anticancer Activity: Compounds with enone moieties (e.g., ) show promise in inducing apoptosis via reactive oxygen species (ROS) generation or ferroptosis (see for context on selective cancer cell targeting).

- Antimicrobial Effects: The bis-methoxyphenyl analogue demonstrated broad-spectrum activity, suggesting that electron-donating groups enhance membrane disruption.

- Neuroprotective Potential: Cinnamoyl derivatives (e.g., ) are reported to inhibit acetylcholinesterase, a target for neurodegenerative diseases.

Crystallographic and Structural Insights

- The E-configuration of the enone group is conserved across analogues (e.g., ), ensuring optimal conjugation for electronic interactions.

- Piperazine rings adopt chair conformations in solid-state structures (e.g., ), minimizing steric clashes and stabilizing intermolecular interactions (e.g., C–H···O bonds).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.